molecular formula C16H14BrNO3 B4389652 3-bromobenzyl 4-(acetylamino)benzoate

3-bromobenzyl 4-(acetylamino)benzoate

Cat. No.: B4389652
M. Wt: 348.19 g/mol
InChI Key: GEIUJCUMUFYYGC-UHFFFAOYSA-N
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Description

3-Bromobenzyl 4-(acetylamino)benzoate is an ester derivative of 4-(acetylamino)benzoic acid, where the carboxylic acid group is esterified with a 3-bromobenzyl alcohol moiety. The compound features two key functional groups:

This compound’s structural duality makes it a candidate for applications in medicinal chemistry, particularly in drug design where halogenated aromatic systems and acetylamino groups are leveraged for target binding .

Properties

IUPAC Name

(3-bromophenyl)methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11(19)18-15-7-5-13(6-8-15)16(20)21-10-12-3-2-4-14(17)9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIUJCUMUFYYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs of 4-(Acetylamino)benzoate Esters

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents on Benzoate Ester Group Molecular Weight (g/mol) Key Applications/Properties References
3-Bromobenzyl 4-(acetylamino)benzoate 4-Acetylamino 3-Bromobenzyl 334.2 (estimated) Potential bioactivity (e.g., enzyme inhibition)
4-Acetylphenyl 3-bromobenzoate 3-Bromo 4-Acetylphenyl 319.15 Unknown bioactivity; used in synthetic studies
Methyl 4-(acetylamino)benzoate 4-Acetylamino Methyl 193.18 Pharmaceutical excipient; simple ester for bioavailability studies
Inosiplex (4-(acetylamino)benzoate component) 4-Acetylamino Complex (1:3:3 ratio with inosine and dimethylamino-propanol) Immunostimulant drug formulation

Key Observations :

  • Steric and Electronic Effects : The 3-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to methyl esters, which may enhance membrane permeability but reduce solubility .
  • Biological Relevance: The acetylamino group is a common pharmacophore in enzyme inhibitors (e.g., transglutaminase TG2 inhibitors in ), suggesting the target compound could share similar binding mechanisms .
Substituent-Driven Functional Differences
  • Bromine vs. Methyl Groups : Bromine’s electronegativity and van der Waals radius (1.85 Å) may facilitate halogen bonding in biological systems, unlike methyl groups, which contribute only steric bulk .
  • Acetylamino Position: Para-substituted acetylamino groups (as in the target compound) optimize hydrogen-bonding interactions compared to ortho or meta positions, as demonstrated in TG2 inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromobenzyl 4-(acetylamino)benzoate
Reactant of Route 2
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